molecular formula C12H17NO2 B1399891 [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine CAS No. 1341809-97-9

[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine

Cat. No.: B1399891
CAS No.: 1341809-97-9
M. Wt: 207.27 g/mol
InChI Key: IDNWWUOFWVTRHR-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. While specific studies on this exact molecule are limited, its core structure shares significant homology with other well-characterized cyclopropylamine derivatives, indicating a strong potential for diverse research applications. Compounds with similar structural frameworks, featuring a cyclopropyl group and a phenoxy-ethylamine chain, are frequently investigated as key intermediates in pharmaceutical development . The cyclopropane ring introduces significant conformational rigidity, which can enhance binding affinity and selectivity towards biological targets . Researchers explore such molecules for their potential to modulate enzyme activity and interact with various receptor systems . Of particular note is the relevance of the cyclopropylamine moiety in neuroscience research. Structural analogs, such as trans-2-phenylcyclopropylamines, are recognized as high-affinity ligands for serotonin receptors (e.g., 5-HT 2A ) and have been used as potent and selective irreversible inhibitors of monoamine oxidase . This suggests that this compound may serve as a valuable chemical tool for probing the function of these and related neuroreceptors, aiding in the study of central nervous system pathways and disorders. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

1-cyclopropyl-2-(4-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-8-12(13)9-2-3-9/h4-7,9,12H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNWWUOFWVTRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Cyclopropyl-Substituted Aromatic Intermediate

  • Method:
    A multicomponent reaction (MCR) approach is employed, involving the condensation of aromatic aldehydes with cyclopropylamine derivatives. For instance, a typical route uses 4-methoxybenzaldehyde reacting with cyclopropylamine in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) under reflux conditions in an aprotic solvent such as toluene or dioxane.

  • Reaction Conditions:
    Reflux in toluene with azeotropic removal of water via Dean-Stark apparatus, typically for 10–12 hours at 125–130°C, yields the imine intermediate, which can be further reduced or functionalized.

  • Research Findings:
    The process yields the cyclopropyl-phenyl derivative with high efficiency (~71-85%) and optical purity above 99%, suitable for scale-up.

Conversion to Amino Derivative

  • Method:
    Catalytic hydrogenation of the imine or related intermediates over palladium on carbon (Pd/C) in ethanol or ethyl acetate under hydrogen atmosphere (about 8–12 bar) at 35–55°C converts the imine to the corresponding amine.

  • Notes:
    This step avoids hazardous reagents like lithium aluminum hydride or sodium borohydride, favoring milder hydrogenation conditions.

Functionalization to the Target Compound

  • Introduction of the 2-(4-methoxyphenoxy)ethyl group:
    The amino intermediate is then alkylated with suitable electrophiles, such as 2-(4-methoxyphenoxy)ethyl halides or related derivatives, under basic conditions (e.g., sodium carbonate in acetonitrile or methanol). This step attaches the phenoxyethyl substituent to the amino group.

  • Alternative routes:
    A nucleophilic substitution on a protected amino precursor with 2-(4-methoxyphenoxy)ethyl halides or esters, followed by deprotection, can be employed.

Key Research Findings and Data

Step Reagents & Conditions Yield Notes
Imine formation Aromatic aldehyde + cyclopropylamine + p-toluenesulfonic acid in toluene, reflux 10–12 hr 75–85% Azeotropic water removal, high purity
Hydrogenation Pd/C, hydrogen, ethanol, 35–55°C, 10–12 hr >99% optical purity Mild conditions, scalable
Alkylation Phenoxyethyl halide + base (Na2CO3), solvent (MeOH/ACN), reflux 70–80% Selective mono-alkylation

Research and Patent Data Supporting the Methods

  • Patent WO1999055664A1 describes dehydration and olefination steps involving dehydration agents like SO2Cl2, which can be adapted to synthesize intermediates with cyclopropyl groups by replacing specific reagents with cyclopropylamine derivatives.
  • Multicomponent reactions (MCR) , as reported in recent literature, provide efficient routes to cyclopropyl-containing heterocycles with high purity, suitable for pharmaceutical applications.

Summary of the Preparation Methods

Method Key Features Advantages Limitations
Multicomponent reaction + hydrogenation High yield, high purity, scalable Avoids hazardous reagents, simple conditions Requires careful control of reaction conditions
Direct alkylation of amino intermediates Efficient, straightforward Suitable for large-scale synthesis Needs selective control to prevent over-alkylation

Scientific Research Applications

[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine to analogs with variations in substituents, backbone structure, or functional groups.

Structural Analogs with Modified Phenoxy Groups
Compound Name Substituent(s) on Phenoxy Ring Molecular Formula Key Structural Differences Potential Implications References
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine 4-methylphenoxy C₁₃H₁₉NO Methyl (electron-donating) vs. methoxy Reduced polarity compared to methoxy; altered bioavailability
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine 2,4-dimethylphenoxy C₁₄H₂₁NO Two methyl groups (steric hindrance) Increased lipophilicity; potential metabolic stability
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine 3,5-dichlorophenoxy C₁₃H₁₅Cl₂NO Chlorine atoms (electron-withdrawing) Enhanced electrophilicity; possible toxicity concerns

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl) may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation.
  • Electron-withdrawing groups (e.g., chlorine) could enhance reactivity but may introduce toxicity risks .
Analogs with Alternative Backbone Modifications
Compound Name Backbone Structure Molecular Formula Key Differences Potential Implications References
[1-(4-Methoxyphenyl)cyclopropyl]methylamine Cyclopropyl attached to phenyl C₁₁H₁₅NO Cyclopropyl directly bonded to aromatic ring Increased planarity; altered receptor binding
1-Cyclopropyl-2-(2-methylphenyl)ethanamine 2-methylphenyl instead of phenoxy C₁₂H₁₇N Phenyl group replaces phenoxy Reduced hydrogen-bonding capacity; higher lipophilicity

Key Observations :

  • Phenoxy vs. Phenyl: The phenoxy group’s oxygen atom enables hydrogen bonding, which may enhance solubility and target interactions compared to phenyl analogs .
  • Backbone rigidity : Cyclopropyl placement affects conformational flexibility, influencing binding to biological targets .
Pharmacologically Relevant Analogs
  • Peliglitazar: Contains a 4-methoxyphenoxy moiety in a complex structure for treating diabetes and dyslipidemia.

Biological Activity

[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine, with the CAS number 1341809-97-9, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethylamine backbone, with a 4-methoxyphenoxy substituent. Its molecular formula is C12H17NO2C_{12}H_{17}NO_2, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could influence mood and anxiety disorders.
  • Enzyme Inhibition : The presence of the methoxyphenoxy group may enhance its affinity for specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these enzymes.

Biological Activity Overview

Activity Type Description
Antidepressant Effects Studies indicate potential antidepressant-like effects in animal models, possibly through serotonin modulation.
Anti-inflammatory In vitro assays have shown that the compound can reduce pro-inflammatory cytokine production.
Antimicrobial Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a role as a selective serotonin reuptake inhibitor (SSRI) .
  • Anti-inflammatory Properties :
    • In vitro experiments showed that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures. This suggests its potential use in treating inflammatory conditions .
  • Antimicrobial Activity :
    • The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Comparative Analysis

A comparative analysis with similar compounds reveals distinctive features of this compound regarding its biological activity:

Compound Activity Profile
This compoundAntidepressant, anti-inflammatory, antimicrobial
4-MethoxyphenylcyclopropylaminePrimarily antidepressant effects without significant anti-inflammatory activity
CyclopropylmethylamineLimited bioactivity; primarily studied for chemical properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine, considering cyclopropane ring stability?

  • Methodology : A multi-step approach is recommended. Begin with the formation of the cyclopropyl moiety via [1,2]-Wittig rearrangements or cyclopropanation of allylic precursors. Subsequent coupling of the 4-methoxyphenoxy group can be achieved using nucleophilic substitution (e.g., Mitsunobu reaction) or Ullmann-type coupling. For example, General Procedure A () describes cyclopropane synthesis via ketone intermediates, while microwave-assisted methods () using cesium carbonate in anhydrous DME improve reaction efficiency. Stabilize the cyclopropane ring by avoiding strong acids/bases during synthesis.
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can researchers purify this compound effectively, given its sensitivity to temperature?

  • Methodology : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For hydrochloride salts (e.g., [2-(4-Methoxyphenoxy)ethyl]ammonium chloride in ), use cold acetone for precipitation. Avoid high-temperature drying; instead, lyophilize under vacuum at ≤30°C. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign cyclopropyl protons (δ 0.5–1.5 ppm) and methoxy singlet (δ ~3.7 ppm). Compare with analogous structures in .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Identify amine N-H stretches (~3300 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹).
  • XRD : For crystalline derivatives, use SHELX ( ) to resolve bond angles and confirm cyclopropane geometry .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodology : Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) for cyclopropanation or kinetic resolution. For diastereomer separation, use chiral HPLC (Chiralpak IA column, hexane/isopropanol). highlights 4-methoxyphenacyl ethers as chiral auxiliaries for alcohol protection, adaptable for amine intermediates. Computational modeling (DFT) predicts transition states to optimize stereoselectivity .

Q. What computational methods predict the reactivity of the cyclopropane ring in this compound under different conditions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G*) to analyze ring strain (≈27 kcal/mol) and bond dissociation energies. Molecular dynamics simulations (MD) assess thermal stability. demonstrates Hirshfeld surface analysis for intermolecular interactions, guiding solvent selection (e.g., DCM vs. THF) to minimize ring-opening side reactions .

Q. How should researchers address contradictions in NMR and mass spectrometry data for this compound?

  • Methodology : Cross-validate spectral

  • NMR Discrepancies : Check for residual solvents (e.g., DMSO-d₆) masking signals. Use DEPT-135 to distinguish CH₂ groups in the cyclopropane.
  • HRMS Anomalies : Verify isotopic patterns; impurities from incomplete purification (, % yield cases) may skew results.
  • XRD Validation : Resolve ambiguities via single-crystal XRD (SHELXL refinement, ). For non-crystalline samples, compare experimental IR/Raman with computed spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
Reactant of Route 2
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine

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